molecular formula C17H20N6O2S3 B2877581 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1351608-99-5

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2877581
CAS No.: 1351608-99-5
M. Wt: 436.57
InChI Key: FXWAHWPANQCVJL-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a 1,3,4-thiadiazole derivative characterized by a dual thiadiazole core: one substituted with an ethylthio group and the other with a furan-2-yl moiety, linked via a piperidinyl-acetamide bridge. This structural complexity positions it within a class of compounds known for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S3/c1-2-26-17-22-21-16(28-17)18-13(24)10-23-7-5-11(6-8-23)14-19-20-15(27-14)12-4-3-9-25-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWAHWPANQCVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, drawing from various studies and research findings.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring system is recognized for its significant pharmacological potential. Compounds containing this moiety exhibit a range of biological activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Anticonvulsant
  • Antidiabetic

Recent studies have highlighted that derivatives of this scaffold can inhibit various biological pathways and exhibit low toxicity profiles due to their structural characteristics .

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess notable antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics like ampicillin . The presence of the furan and piperidine moieties in the target compound may enhance its interaction with microbial targets.

Anticancer Properties

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. These compounds can inhibit DNA synthesis and impact cell division processes critical in tumorigenesis. For example, certain derivatives have been shown to effectively target HepG2 and A549 cancer cell lines . The proposed mechanisms include inhibition of key kinases involved in cancer progression and interference with RNA synthesis .

Anti-inflammatory Effects

Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Thiadiazole derivatives have demonstrated anti-inflammatory effects by modulating inflammatory mediators and pathways. Studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can significantly alter activity profiles. For instance:

SubstituentBiological Activity
Ethylthio groupEnhances antimicrobial activity
Furan moietyPotentially increases anticancer effects
Piperidine ringMay improve bioavailability and receptor binding

These modifications highlight the importance of chemical structure in determining the efficacy of the compound .

Case Studies

Several case studies provide insights into the biological activities of similar compounds:

  • Antimicrobial Study : A derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values significantly lower than those of conventional antibiotics .
  • Anticancer Research : A study involving a series of thiadiazole derivatives revealed that modifications led to enhanced cytotoxicity against various cancer cell lines, indicating that structural variations can lead to improved therapeutic agents .
  • Anti-inflammatory Evaluation : In vivo models demonstrated that certain thiadiazole derivatives reduced inflammation markers significantly compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares core structural motifs with other 1,3,4-thiadiazole derivatives but differs in substituent chemistry. Key comparisons are summarized in Table 1:

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reported Bioactivity
Target Compound C₁₉H₂₁N₅O₂S₃ 463.6 Not Reported Ethylthio, furan-2-yl, piperidinyl-acetamide Not Reported
4g : N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide C₂₁H₂₀ClFN₆OS 478.9 203–205 Chlorophenyl, fluorophenyl, piperazine Anticancer (in vitro screening)
4h : N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamide C₂₀H₁₉ClN₆O₂S 474.9 180–182 Chlorophenyl, furan-carbonyl, piperazine Anticancer (in vitro screening)
4i : 2-(4-Benzylpiperidin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide C₂₂H₂₃ClN₄OS 442.9 162–164 Chlorophenyl, benzylpiperidinyl Anticancer (in vitro screening)
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide () C₁₇H₂₂N₄OS₂ 378.5 103–105 Benzylsulfanyl, piperidinyl Not Reported
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide () C₁₄H₁₃N₅OS₃ 363.5 Not Reported Ethyl, thienylpyridazinyl Not Reported

Key Observations:

Substituent Effects on Solubility: The ethylthio group in the target compound may enhance lipophilicity compared to benzylsulfanyl () or chlorophenyl () substituents.

Thermal Stability :

  • Melting points of analogs correlate with substituent polarity. For example, 4g (fluorophenyl) has a higher melting point (203–205°C) than 4h (furan-carbonyl, 180–182°C), suggesting stronger intermolecular interactions in fluorinated derivatives .

Research Findings and Gaps

  • Anticancer Potential: The dual thiadiazole-piperidine architecture in the target compound mirrors bioactive scaffolds in and . However, the furan substituent’s role remains unexplored compared to fluorophenyl or benzyl groups .
  • Structural Interactions : highlights intramolecular S···O hypervalent interactions (2.625–2.628 Å) in thiadiazole-acetamide derivatives, which may stabilize the target compound’s conformation and enhance receptor binding .

Preparation Methods

Synthetic Pathway Design and Intermediate Preparation

Synthesis of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine

The foundational step involves preparing the 1,3,4-thiadiazole core. As described in, 5-(ethylthio)-1,3,4-thiadiazol-2-amine is synthesized via cyclization of thiosemicarbazide derivatives. Key steps include:

  • Reaction conditions : Ethyl isothiocyanate reacts with hydrazine hydrate in ethanol under reflux (12 h), followed by cyclization with concentrated sulfuric acid at 0–5°C.
  • Yield : 68–72% after recrystallization from ethanol.

Chloroacetylation of the Thiadiazole Amine

The amine intermediate is acetylated to introduce a reactive chloroacetamide group:

  • Procedure : 5-(Ethylthio)-1,3,4-thiadiazol-2-amine (0.017 mol) reacts with chloroacetyl chloride (0.019 mol) in tetrahydrofuran (THF) at 0°C, catalyzed by trimethylamine.
  • Product : 2-Chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate 1b in).
  • Characterization : IR shows C=O stretching at 1705 cm⁻¹; ¹H-NMR displays ethylthio protons at δ 1.27–1.33 ppm (triplet) and δ 3.01–3.20 ppm (quartet).

Preparation of 4-(5-(Furan-2-yl)-1,3,4-Thiadiazol-2-yl)Piperidine

The piperidine moiety is functionalized with a furan-thiadiazole group:

  • Method : Cyclocondensation of furan-2-carbohydrazide with carbon disulfide in the presence of piperidin-4-amine, as adapted from.
  • Key step : Microwave-assisted synthesis (150°C, 20 min) enhances reaction efficiency.
  • Yield : 65% after column chromatography.

Final Coupling Reaction

Nucleophilic Substitution to Form the Acetamide Bridge

The chloroacetamide intermediate reacts with the functionalized piperidine:

  • Conditions : 2-Chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide (2.6 mmol), 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine (2.6 mmol), and potassium carbonate (2.6 mmol) in acetone at 25°C for 5 h.
  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol yield the final product.
  • Yield : 78–82%.

Reaction Optimization

  • Catalyst screening : Potassium carbonate outperforms triethylamine in minimizing byproducts.
  • Solvent effects : Acetone provides higher yields (78%) compared to acetonitrile (62%).

Structural Characterization and Spectral Data

Infrared Spectroscopy (IR)

  • Amide bond : N–H stretching at 3282–3373 cm⁻¹; C=O at 1699–1707 cm⁻¹.
  • Thiadiazole ring : C–S–C vibrations at 680–720 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H-NMR (DMSO-d₆, 300 MHz)
Proton Environment Chemical Shift (δ, ppm) Multiplicity
Piperidine CH₂ 2.50–2.52 Multiplet
Ethylthio (–SCH₂CH₃) 1.27–1.33 / 3.01–3.20 Triplet/Quartet
Furan aromatic protons 6.77–7.21 Singlet
¹³C-NMR (75 MHz)
  • Carbonyl carbon : 168.93–174.81 ppm.
  • Piperidine carbons : 45.2–65.25 ppm.

Mass Spectrometry (MS)

  • Molecular ion : m/z 435.1 [M+H]⁺ (calculated: 434.98).

Physicochemical and Pharmacokinetic Profiling

Drug-Likeness Parameters (Molinspiration)

Parameter Value
LogP (lipophilicity) 2.1
Hydrogen bond donors 2
Hydrogen bond acceptors 8
Polar surface area 98.5 Ų

Solubility and Stability

  • Aqueous solubility : 0.12 mg/mL (pH 7.4).
  • Thermal stability : Decomposes at 215°C.

Critical Analysis of Methodologies

Advantages of Microwave-Assisted Synthesis

  • Time reduction : 20 min vs. 5 h for conventional heating.
  • Yield improvement : 78% vs. 65%.

Limitations and Alternatives

  • Chloroacetyl chloride handling : Requires strict temperature control to avoid hydrolysis.
  • Piperidine functionalization : Alternative routes using Pd-catalyzed cross-coupling remain unexplored.

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